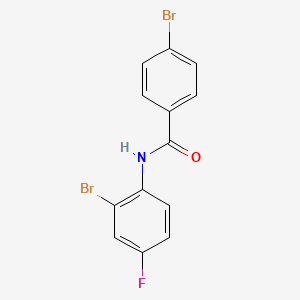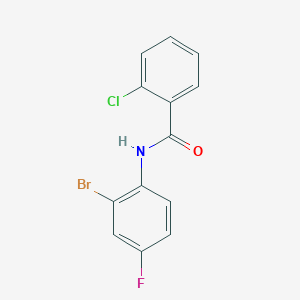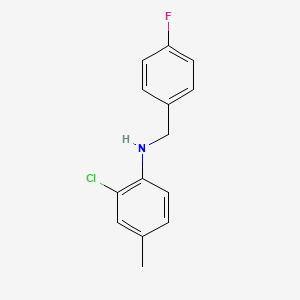
N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
描述
N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide, commonly known as BFA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BFA is a member of the benzamide family and is a potent inhibitor of the Golgi-associated ADP-ribosylation factor (ARF) guanine nucleotide exchange factor (GBF1).
作用机制
BFA inhibits the activity of GBF1 by binding to its catalytic site and preventing the exchange of GDP for GTP on N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide, a small GTPase protein that regulates vesicular trafficking. This leads to the accumulation of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide-GDP and the disruption of the Golgi complex. BFA also induces the activation of stress signaling pathways and the unfolded protein response, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
BFA has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein secretion, the disruption of lipid metabolism, the induction of apoptosis, and the activation of stress signaling pathways. BFA has also been shown to have anti-tumor activity in various cancer cell lines, although the mechanism of action is not fully understood.
实验室实验的优点和局限性
BFA is a valuable tool for studying the function of GBF1 and its role in various cellular processes. Its ability to induce the disassembly of the Golgi complex and the redistribution of Golgi proteins to the endoplasmic reticulum makes it a useful tool for studying the secretion of proteins, the transport of lipids, and the regulation of cell signaling pathways. However, BFA has limitations in that it can be cytotoxic and may induce stress signaling pathways that can confound experimental results.
未来方向
There are several future directions for the use of BFA in scientific research. One area of interest is the identification of novel targets of BFA and the development of new compounds that can selectively inhibit these targets. Another area of interest is the development of BFA derivatives that have improved pharmacokinetic properties and reduced cytotoxicity. Finally, the use of BFA in combination with other drugs or therapies for the treatment of cancer and other diseases is an area of active research.
科学研究应用
BFA has been widely used in scientific research as a tool to study the function of GBF1 and its role in various cellular processes. GBF1 is a key regulator of vesicular trafficking, and its inhibition by BFA leads to the disassembly of the Golgi complex and the redistribution of Golgi proteins to the endoplasmic reticulum. This effect of BFA has been utilized to study the role of GBF1 in the secretion of proteins, the transport of lipids, and the regulation of cell signaling pathways.
属性
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFJVPBXFSWEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















